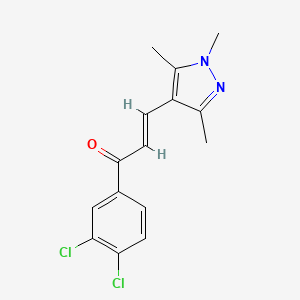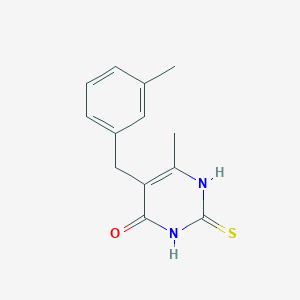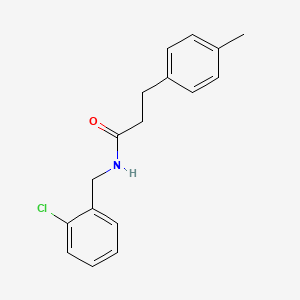![molecular formula C14H10Cl2N4O2 B4630935 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including ring-opening followed by ring closure processes, as well as condensation reactions with various reagents under specific conditions. For instance, the synthesis of related compounds has been achieved through reactions involving starting materials like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino pyrazoles, affording novel compounds through these multi-step processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide" can be established using elemental analysis and spectral data, including NMR and IR spectroscopy. Computational methods like DFT calculations can further provide insights into the electronic structure, reactivity, and stability of these molecules (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be predicted through local reactivity descriptors, indicating sites for nucleophilic attack, and through studies on their thermodynamic stability. These compounds can undergo various chemical transformations, including formylation, acylation, and reactions with nucleophiles, showcasing their versatile reactivity profile (El’chaninov, Aleksandrov, & Stepanov, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be determined experimentally. Crystallography studies provide detailed insights into the molecule's geometry, conformation, and intermolecular interactions, contributing to a better understanding of its physical characteristics (Zhang, Zhang, Tu, & Jia, 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, can be assessed through experimental studies and theoretical calculations. The electronic structure analysis using methods like NBO can reveal hyperconjugative interactions and electron density distribution, which are crucial for understanding the compound's reactivity and interactions with biological targets (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Transformations
Research on pyrazole derivatives, such as the study by El’chaninov et al. (2018), focuses on the synthesis and transformations of these compounds, indicating their versatility in chemical synthesis and potential as building blocks for more complex molecules (El’chaninov et al., 2018).
Heterocyclic Synthesis Applications
Harb et al. (2005) explored pyrazoles as key components in heterocyclic synthesis, leading to new substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This underscores the role of such compounds in developing novel heterocyclic molecules with potential pharmacological activities (Harb et al., 2005).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor, providing a model for studying receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. This highlights the therapeutic potential of such derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, indicating the potential of pyrazole derivatives as antibacterial agents (Panda et al., 2011).
properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-9-6-18-20(7-9)8-10-3-4-12(22-10)14(21)19-11-2-1-5-17-13(11)16/h1-7H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXZNDMUDDANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)
![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)


![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)

